Ethyl 2-amino-1H-pyrrole-1-carboxylate
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Overview
Description
Ethyl 2-amino-1H-pyrrole-1-carboxylate is a heterocyclic organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-1H-pyrrole-1-carboxylate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups onto the pyrrole ring .
Scientific Research Applications
Ethyl 2-amino-1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for anticancer drug development.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-pyrrole-2-carboxylate
- Ethyl 2-(cyclopentylideneamino)-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate
Uniqueness
Ethyl 2-amino-1H-pyrrole-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Ethyl 2-amino-1H-pyrrole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrrole ring with an amino group and a carboxylate moiety, which contribute to its reactivity and biological properties. The structural formula can be represented as follows:
This compound's unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of diverse derivatives with potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit tubulin polymerization, resulting in cell cycle arrest and apoptosis in cancer cells. This mechanism underlines its potential as an anticancer agent.
Antimicrobial Properties
Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. This compound has been studied for its effects against various bacterial strains. For instance, compounds derived from pyrrole structures have demonstrated inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .
Anticancer Activity
This compound has shown promise in cancer research. In vitro studies have reported that it can inhibit the growth of several human carcinoma cell lines, including A-431 and A-549. The IC50 values for these cell lines were found to be in the low micromolar range, suggesting potent anticancer effects .
Table 1: Summary of Biological Activities
Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Antibacterial | MRSA | 32 | |
Anticancer | A-549 | 0.065 | |
Anticancer | MDA-MB-468 | 9.4 | |
Hypolipidemic | CF-1 Male Mice | N/A |
Hypolipidemic Effects
In animal models, specifically CF-1 male mice, this compound derivatives have shown hypolipidemic effects by lowering serum triglyceride levels significantly over a period of administration . This indicates a potential application in managing lipid profiles and cardiovascular health.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
ethyl 2-aminopyrrole-1-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)9-5-3-4-6(9)8/h3-5H,2,8H2,1H3 |
InChI Key |
UZLOLGPGZUEESY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CC=C1N |
Origin of Product |
United States |
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